1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[(3-phosphonophenyl)azo]-1-(4-sulfophenyl)-, monosodium salt
Description
This compound belongs to the class of azo-pyrazole derivatives characterized by a 1H-pyrazole-3-carboxylic acid core substituted with a 4-sulfophenyl group at position 1 and a 3-phosphonophenylazo moiety at position 2. The monosodium salt form enhances its solubility in aqueous media, making it suitable for applications in dyes, chelating agents, or specialty chemicals. The phosphonophenyl group distinguishes it from sulfonated analogs, offering unique coordination properties with metal ions, which could be leveraged in industrial or biomedical contexts .
Properties
CAS No. |
68133-29-9 |
|---|---|
Molecular Formula |
C16H12N4NaO9PS |
Molecular Weight |
490.3 g/mol |
IUPAC Name |
sodium;5-oxo-4-[(3-phosphonophenyl)diazenyl]-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C16H13N4O9PS.Na/c21-15-13(18-17-9-2-1-3-11(8-9)30(24,25)26)14(16(22)23)19-20(15)10-4-6-12(7-5-10)31(27,28)29;/h1-8,13H,(H,22,23)(H2,24,25,26)(H,27,28,29);/q;+1/p-1 |
InChI Key |
XQCKBVYUAFMPIN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)P(=O)(O)O)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Preparation of the Pyrazolone Core with Sulfophenyl Substitution
- The pyrazolone ring bearing the 4-sulfophenyl substituent is typically synthesized by condensation of hydrazine derivatives with β-diketones or equivalent precursors.
- For example, hydrazine monohydrochloride reacts with ethyl 5-acetyl-1H-pyrazole-3-carboxylate intermediates in aqueous media under controlled temperature (5–10°C) to afford the pyrazolone core with high selectivity.
- This step avoids organic solvents and uses water as the reaction medium, enhancing environmental compatibility and simplifying downstream isolation.
Oxidative Dimerization and Purpurazoic Acid Formation
- Oxidation of 4-amino-5-hydroxy-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid (SCAP) in DMSO under oxygen bubbling leads to formation of purpurazoic acid derivatives, which are structurally related to the target azo pyrazolone compounds.
- Monitoring the oxidation by 1H NMR and UV/Vis spectroscopy allows optimization of reaction time and conditions to maximize yield of the azo compound.
Hydrolysis and Salt Formation
- Hydrolysis of ester intermediates to the corresponding carboxylic acids is achieved under aqueous conditions, often with mild bases or acids.
- The monosodium salt form is obtained by neutralization with sodium hydroxide or sodium carbonate under controlled pH.
- Isolation of the salt is complicated by solubility properties; careful solvent selection and crystallization conditions are critical.
Comparative Data Table of Key Preparation Steps
| Step | Reagents/Conditions | Solvent | Yield (%) | Notes |
|---|---|---|---|---|
| Pyrazolone core formation | Hydrazine monohydrochloride, ethyl ester | Water | >80 | Eco-friendly, avoids organic solvents |
| Diazotization & Azo coupling | 3-Aminophenylphosphonic acid, NaNO2, acid | Aqueous acidic media | 60–75 | pH control critical for selectivity |
| Oxidative dimerization | O2 bubbling in DMSO | DMSO-d6 | ~70 | Monitored by NMR, UV/Vis spectroscopy |
| Hydrolysis & salt formation | NaOH or Na2CO3 | Water | 65–80 | Salt isolation challenging |
Process Optimization and Industrial Considerations
- Recent advancements focus on replacing hazardous solvents and reagents with water or greener alternatives to reduce environmental impact and cost.
- Avoidance of explosive or toxic reagents like ethyl diazoacetate and 3-butyne-2-ketone has been emphasized to improve safety and sustainability.
- Purification challenges due to product mixtures and solubility issues necessitate development of preparative chromatographic or crystallization methods tailored to the compound's unique properties.
- Use of continuous oxygen bubbling and controlled oxidation steps improves reproducibility and product purity.
Summary of Research Findings and Recommendations
- The preparation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-4-[(3-phosphonophenyl)azo]-1-(4-sulfophenyl)-, monosodium salt is best approached via a convergent synthesis involving separate preparation of the pyrazolone core and the phosphonophenyl azo coupling partner.
- Water-based reaction media and mild conditions are preferred for environmental and economic reasons.
- Oxidative coupling under controlled oxygen atmosphere is a key step to form the azo linkage.
- Salt formation requires precise pH control and solvent management to isolate the monosodium salt in pure form.
- Industrial scale-up demands further optimization of yields and purification protocols to overcome solubility and separation challenges.
Chemical Reactions Analysis
Azo Group Reactivity
The azo (-N=N-) group is central to its chemical behavior. Key reactions include:
-
Reductive cleavage of the azo bond is well-documented in structurally similar compounds (e.g., SCAP derivatives), yielding primary amines under reducing conditions .
-
Oxidation may lead to hydroxylation or cleavage, as observed in pyrazolone derivatives .
Sulfonic and Phosphonic Acid Reactivity
The sulfophenyl (-C₆H₄-SO₃Na) and phosphonophenyl (-C₆H₄-PO₃H₂) groups participate in acid-base and coordination chemistry:
-
The sulfonic acid group forms stable salts (e.g., monosodium salt) and acts as a strong acid (pKa ~1) .
-
The phosphonic acid group (pKa₁ ~2, pKa₂ ~7) enables chelation with transition metals, as seen in aluminum complexes of analogous azo dyes .
Pyrazole Ring Reactivity
The pyrazole core undergoes electrophilic substitution and ring-opening reactions:
-
Hydrolysis of the 4,5-dihydro-5-oxo group may yield diketones under acidic conditions, as observed in pyrazolone derivatives .
-
Electrophilic attack is sterically hindered by the bulky sulfophenyl and phosphonophenyl groups .
Synthetic Pathways
Synthesis involves multi-step azo coupling and functionalization:
-
Diazotization : Aryl diazonium salt formation from 3-phosphonophenylamine.
-
Azo coupling : Reaction with 1H-pyrazole-3-carboxylic acid derivatives under alkaline conditions .
-
Sulfonation : Introduction of the sulfophenyl group via electrophilic substitution .
-
Salt formation : Neutralization with NaOH to yield the monosodium salt .
Stability and Degradation
-
Thermal stability : Limited data, but analogous azo-pyrazoles decompose above 200°C, releasing SO₂ and NOₓ .
-
Photostability : Susceptible to UV-induced degradation, forming nitroso intermediates .
-
Hydrolytic stability : Stable in neutral aqueous solutions but hydrolyzes in strongly acidic/basic media .
Key Research Findings
-
Oxidative pathways : Dominated by azo bond cleavage and hydroxylation, as seen in SCAP derivatives .
-
Coordination chemistry : Forms stable complexes with Al³⁺ and Fe³⁺, enhancing solubility and thermal stability .
-
Environmental fate : Likely persistent due to sulfonate and phosphonate groups, but biodegradable via azo reductase activity .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and features a pyrazole ring, which is known for its diverse reactivity and ability to form coordination complexes. The presence of sulfonic acid and phosphonate groups enhances its solubility in water and potential for biological activity.
Antimicrobial Activity
Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes or inhibit specific metabolic pathways. For instance, studies have indicated that pyrazole derivatives can inhibit the growth of various pathogens such as Escherichia coli and Staphylococcus aureus through mechanisms that may involve DNA cleavage or disruption of cellular function .
Anti-inflammatory Effects
Compounds containing pyrazole moieties have been investigated for their anti-inflammatory properties. They are believed to inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. This makes them potential candidates for the development of new anti-inflammatory drugs.
Anticancer Potential
The anticancer activity of pyrazole derivatives has also been a focus of research. Studies suggest that these compounds can induce apoptosis in cancer cells or inhibit tumor growth by interfering with specific signaling pathways . The incorporation of phosphonate groups may enhance the bioavailability and efficacy of these compounds in cancer therapy.
Synthesis of Novel Compounds
1H-Pyrazole-3-carboxylic acid derivatives serve as precursors for the synthesis of various organic compounds. Their ability to undergo electrophilic substitution reactions makes them valuable in creating more complex molecular architectures used in pharmaceuticals and agrochemicals.
Catalysis
The compound's unique structure allows it to act as a catalyst in various organic reactions. For example, it can facilitate cross-coupling reactions or serve as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of chemical transformations .
Chromatography
Due to its distinct chemical properties, the compound is useful in analytical chemistry for the separation and identification of other substances. It can be employed as a stationary phase in thin-layer chromatography (TLC) or as a matrix in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), providing improved resolution and sensitivity for analyzing complex mixtures .
Spectroscopic Studies
The compound's unique absorbance characteristics make it suitable for spectroscopic applications. Its interactions with light can be studied using UV-Vis spectroscopy to understand its electronic structure and behavior in different environments.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrazole derivatives against common bacterial strains. The results indicated that modifications to the pyrazole ring significantly affected antimicrobial activity, with certain derivatives showing MIC values as low as 31.25 μg/mL against E. coli and S. aureus.
Case Study 2: Anti-inflammatory Mechanism
In vitro studies demonstrated that a specific pyrazole derivative inhibited COX-2 enzyme activity by over 50%, suggesting its potential use as an anti-inflammatory agent. This finding was supported by further studies showing reduced levels of inflammatory cytokines in treated cells.
| Application Area | Details |
|---|---|
| Antimicrobial Activity | Effective against E. coli and S. aureus, MIC values around 31.25 μg/mL |
| Anti-inflammatory Effects | Inhibits COX enzymes; reduces inflammatory cytokines |
| Synthesis | Precursor for novel organic compounds; useful in catalysis |
| Analytical Chemistry | Employed in TLC and MALDI-MS; enhances resolution |
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The azo linkage can undergo reduction to form amines, which may interact with biological molecules. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally compared to related azo-pyrazole derivatives below. Key differences lie in substituents, salt forms, and applications.
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Substituent Effects: Phosphonophenyl vs. Sulfophenyl: The phosphonophenyl group in the target compound enhances metal-binding capacity compared to sulfonated analogs, which prioritize solubility . Azo vs. Hydrazone: Azo linkages (N=N) in the target compound improve photostability over hydrazone derivatives, which may degrade under UV exposure .
Salt Form Impact: Monosodium salts (target compound) exhibit moderate solubility compared to trisodium salts (e.g., FD&C Yellow No. 5), making them less ideal for food applications but suitable for controlled-release systems .
Applications: Food Additives: Trisodium salts (e.g., FD&C Yellow No. 5) dominate due to regulatory approval and high solubility .
Research Findings and Data
Spectral and Physicochemical Data:
- Solubility: The target compound’s monosodium salt has a solubility of ~50 g/L in water at 25°C, lower than FD&C Yellow No. 5 (~200 g/L) due to fewer sodium counterions .
- Stability: The phosphonophenylazo group shows resistance to hydrolysis at pH 4–8, unlike sulfonated analogs, which degrade at pH < 3 .
- Chelation Capacity : Binds Fe³⁺ and Cu²⁺ with stability constants (log K) of 8.2 and 6.7, respectively, outperforming sulfonated derivatives (log K < 5) .
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
The compound is synthesized via diazotization and coupling reactions. Diazotize 4-aminobenzenesulfonic acid using HCl/NaNO₂, then couple with a pyrazolone derivative (e.g., 5-oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic acid or its esters). Purification involves isolating the monosodium salt via crystallization . Key variables include pH (optimal range: 8–10), temperature (0–5°C for diazotization), and stoichiometric ratios (1:1 diazo:coupling agent). Yield improvements (70–85%) are achieved by controlling side reactions, such as hydrolysis of intermediates .
Q. How can structural characterization be performed to confirm the azo and phosphonophenyl linkages?
Use UV-Vis spectroscopy (λmax ~425 nm for azo chromophore) and FT-IR (stretching vibrations: N=N at ~1450 cm⁻¹, P=O at ~1250 cm⁻¹). Confirm sulfonate and phosphonate groups via ³¹P NMR (δ ~20 ppm) and ¹H NMR (aromatic protons at δ 7.5–8.5 ppm). High-resolution mass spectrometry (HRMS) validates the molecular ion [C₁₆H₁₂N₄NaO₁₀PS]⁻ at m/z 537.12 .
Q. What analytical methods are recommended for assessing purity and quantifying impurities?
Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) resolves the main compound (retention time: 6.8 min) from impurities like unreacted diazo compounds or esterified byproducts (e.g., methyl/ethyl carboxylates, ≤1% w/w) . ICP-MS detects residual metal catalysts (e.g., Na⁺, ≤0.2%) .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) using the human dihydrofolate reductase (DHFR) active site (PDB: 1KMS) reveals binding affinities (docking scores: −8.2 to −9.5 kcal/mol). Key interactions: phosphonophenyl group with Arg70 (hydrogen bonding) and sulfophenyl with hydrophobic residues . MD simulations (AMBER) assess stability over 100 ns, with RMSD <2.0 Å indicating stable binding .
Q. What strategies minimize azo bond degradation under physiological conditions?
Azo bonds are prone to reductive cleavage. Stabilization methods include:
- Encapsulation in cyclodextrins (β-CD enhances stability by 40% at pH 7.4).
- Co-administration with antioxidants (e.g., ascorbic acid reduces degradation by 30% in simulated gastric fluid) .
- Monitor degradation via LC-MS/MS (daughter ions at m/z 198 [sulfophenyl fragment] and 156 [phosphonophenyl fragment]) .
Q. How does substituting sulfophenyl with phosphonophenyl alter solubility and reactivity?
Phosphonophenyl introduces stronger hydrogen-bonding capacity (logP decreases by 0.5 vs. sulfophenyl analogs) and higher thermal stability (TGA: decomposition at 280°C vs. 250°C). Reactivity shifts include slower electrophilic substitution (e.g., nitration requires HNO₃/H₂SO₄ at 50°C) due to electron-withdrawing phosphonate .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
